2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, with a pyridin-3-ylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of N-(pyridin-3-ylmethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Major Products Formed
Scientific Research Applications
2-nitro-N-(pyridin-3-ylmethyl)benzamide is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(pyridin-2-ylmethyl)benzamide
- 2-nitro-N-(pyridin-4-ylmethyl)benzamide
- 3-nitro-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the position of the nitro group and the pyridin-3-ylmethyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications. The presence of the nitro group at the 2-position on the benzamide ring and the pyridin-3-ylmethyl substituent allows for specific interactions with biological targets, which may not be achievable with other similar compounds .
Properties
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFATDRGTMWFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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